molecular formula C82H135N21O32 B013098 Nocistatin (bovine)

Nocistatin (bovine)

Cat. No.: B013098
M. Wt: 1927.1 g/mol
InChI Key: GUPWDFZVRDNEEX-GFTPUIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Nocistatin (bovine) is an endogenous peptide derived from the same precursor as nociceptin . It primarily targets the NOP receptor, opposing the action of nociceptin . It also modulates 5-HT transmission in the mouse neocortex via mechanisms separate from nociceptin/orphanin FQ .

Mode of Action

Nocistatin (bovine) interacts with its targets by blocking nociceptin-induced allodynia and hyperalgesia . It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . Furthermore, it has been found to activate acid-sensing ion channels (ASICs), an effect that correlates with the acidic nature of Nocistatin .

Biochemical Pathways

Nocistatin (bovine) affects several biochemical pathways. It inhibits 5-hydroxytryptamine release in the mouse neocortex via presynaptic G i/o protein-linked pathways . It also reverses nociceptin inhibition of glutamate release from rat brain slices . Moreover, it has been found to modulate c-Fos expression in the mouse thalamus .

Result of Action

The molecular and cellular effects of Nocistatin (bovine)'s action include the reversal of nociceptin-induced allodynia and hyperalgesia . It also attenuates pain evoked by prostaglandin E2 . At high doses, intrathecally injected Nocistatin was pronociceptive, whereas lower doses elicited antinociception .

Action Environment

The action of Nocistatin (bovine) can be influenced by environmental factorsInstead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nocistatin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of nocistatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form . The production process must ensure high purity and consistency to meet research and therapeutic standards .

Chemical Reactions Analysis

Types of Reactions: Nocistatin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

    Coupling Reagents: Used in SPPS to form peptide bonds.

    Protecting Groups: Used to protect reactive amino acid side chains during synthesis.

Major Products: The primary product of these reactions is the nocistatin peptide itself. During synthesis, intermediate peptides may form, which are subsequently elongated to produce the final peptide .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPWDFZVRDNEEX-GFTPUIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H135N21O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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